Isoindolo[2,1-f]phenanthridin-10(14bH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoindolo[2,1-f]phenanthridin-10(14bH)-one is a complex heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its fused ring structure, which includes both isoindole and phenanthridine moieties
Vorbereitungsmethoden
The synthesis of Isoindolo[2,1-f]phenanthridin-10(14bH)-one typically involves the cyclodehydration and rearrangement of 3-o-biphenylylaminophthalide derivatives. This process is carried out using hot phosphoric trichloride or polyphosphoric acid as reagents . Another approach involves the use of palladium-catalyzed dicarbonylative synthesis starting from commercially available 2-bromoanilines and 2-bromobenzyl amines . These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.
Analyse Chemischer Reaktionen
Isoindolo[2,1-f]phenanthridin-10(14bH)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at positions that are more reactive due to the presence of electron-donating or electron-withdrawing groups.
Common reagents used in these reactions include phosphoric trichloride, polyphosphoric acid, and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Isoindolo[2,1-f]phenanthridin-10(14bH)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.
Industry: This compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Wirkmechanismus
The mechanism by which Isoindolo[2,1-f]phenanthridin-10(14bH)-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s fused ring structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Vergleich Mit ähnlichen Verbindungen
Isoindolo[2,1-f]phenanthridin-10(14bH)-one can be compared with other similar compounds such as:
Phenanthridine: A nitrogen heterocyclic compound used in DNA-binding fluorescent dyes.
Isoindolo[1,2-a]quinolin-11(5H)-ones: These compounds share a similar fused ring structure and are synthesized using enamide-based diastereoselective methods.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties, which make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H13NO |
---|---|
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
1-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-2,4,6,8,10,12,15,17,19-nonaen-21-one |
InChI |
InChI=1S/C20H13NO/c22-20-17-11-4-3-10-16(17)19-15-9-2-1-7-13(15)14-8-5-6-12-18(14)21(19)20/h1-12,19H |
InChI-Schlüssel |
FAUVLIORSDBCSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C25 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.